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molecular formula C17H26N2O B8342438 2-Benzyl-4,4-dimethyl-5-oxa-2,9-diazaspiro[5.5]undecane

2-Benzyl-4,4-dimethyl-5-oxa-2,9-diazaspiro[5.5]undecane

Cat. No. B8342438
M. Wt: 274.4 g/mol
InChI Key: FBSFYMSDGRUUQM-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To tert-butyl 2-benzyl-4,4-dimethyl-5-oxa-2,9-diazaspiro[5.5]undecane-9-carboxylate (560 mg, 1.50 mmol) was added hydrogen chloride (7.5 mL of 4 M in dioxane, 29.90 mmol), followed by ethanol (2 mL) and the reaction mixture was stirred for 30 minutes. The reaction mixture was concentrated in vacuo, dissolved in water (5 mL), washed with methyl tert-butyl ether (5 mL), basified with solid NaHCO3 then adjusted to pH 13-14 with 50% aq. NaOH. The aqueous layer was extracted with ethyl acetate (3×25 mL), dried over MgSO4 and concentrated to give 2-benzyl-4,4-dimethyl-5-oxa-2,9-diazaspiro[5.5]undecane (400 mg, 98%) as a yellow oil, which was used directly without further purification. ESI-MS m/z calc. 274.4. found 275.5 (M+1)+; Retention time: 0.75 minutes (3 min run).
Name
tert-butyl 2-benzyl-4,4-dimethyl-5-oxa-2,9-diazaspiro[5.5]undecane-9-carboxylate
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[O:11][C:10]2([CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>C(O)C>[CH2:1]([N:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[O:11][C:10]2([CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-butyl 2-benzyl-4,4-dimethyl-5-oxa-2,9-diazaspiro[5.5]undecane-9-carboxylate
Quantity
560 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(OC(C1)(C)C)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (5 mL)
WASH
Type
WASH
Details
washed with methyl tert-butyl ether (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(OC(C1)(C)C)CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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